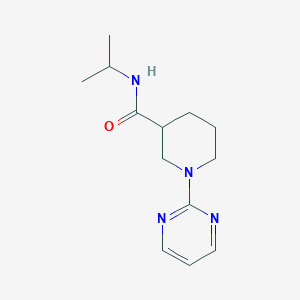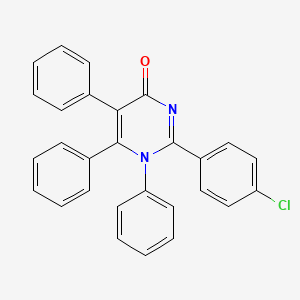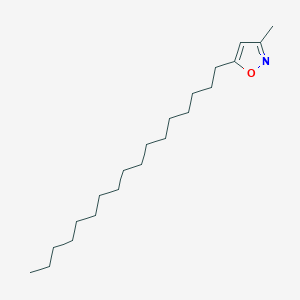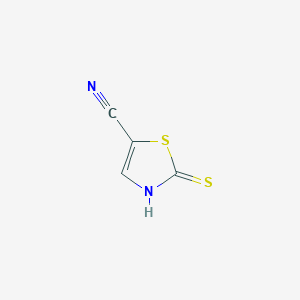
3-Piperidinecarboxamide,N-(1-methylethyl)-1-(2-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions using suitable pyrimidine derivatives.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures.
Comparison
3-Piperidinecarboxamide, N-(1-methylethyl)-1-(2-pyrimidinyl)- is unique due to the combination of both piperidine and pyrimidine rings in its structure. This dual-ring system may confer specific biological activities and chemical properties that are distinct from other similar compounds.
Propiedades
Número CAS |
605624-20-2 |
|---|---|
Fórmula molecular |
C13H20N4O |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
N-propan-2-yl-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-10(2)16-12(18)11-5-3-8-17(9-11)13-14-6-4-7-15-13/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,16,18) |
Clave InChI |
MRVDXYKVMUVDPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1CCCN(C1)C2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)




![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)


![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)


![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)
